(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide
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Overview
Description
(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide: is a synthetic organic compound characterized by its unique chemical structure This compound features a dichlorophenyl group, a nitrophenylmethoxy group, and a propanamide backbone
Scientific Research Applications
(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3,4-dichlorophenylamine and 4-nitrobenzyl alcohol. These intermediates undergo a series of reactions, such as condensation and esterification, to form the final product. The reaction conditions may include the use of solvents like dichloromethane, catalysts such as sulfuric acid, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps like recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrophenylmethoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups, such as 2,4-dichloroaniline and 3,4-dichloroaniline.
Nitrophenyl derivatives: Compounds with nitrophenyl groups, such as 4-nitrophenol and 4-nitroaniline.
Uniqueness
(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-N-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4/c17-14-6-3-12(9-15(14)18)20-16(22)7-8-19-25-10-11-1-4-13(5-2-11)21(23)24/h1-6,8-9H,7,10H2,(H,20,22)/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDBQBRIJXRPNH-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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